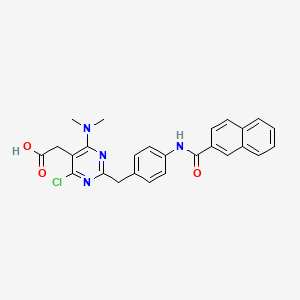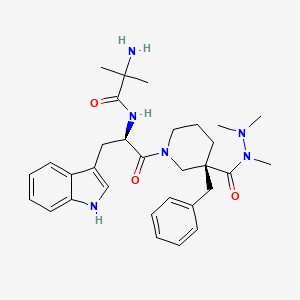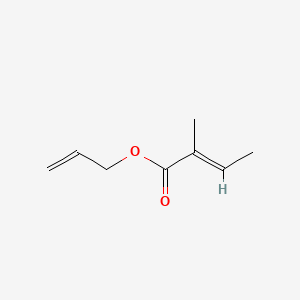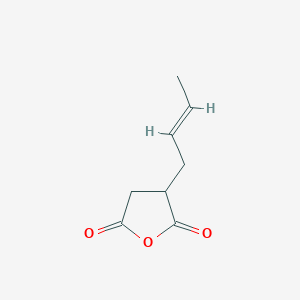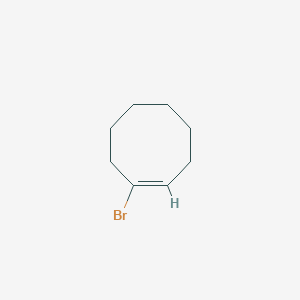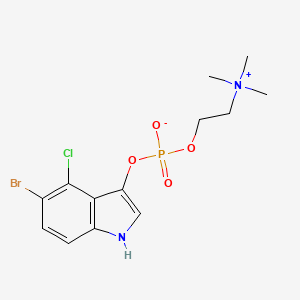
Phosphate de choline 5-bromo-4-chloro-3-indoxyle
Vue d'ensemble
Description
5-Bromo-4-chloro-3-indoxyl choline phosphate is a synthetic enzyme substrate used primarily for detecting phosphatidylcholine-specific phospholipase C. This compound is notable for its role in biochemical assays and diagnostic applications due to its ability to produce a colorimetric change upon enzymatic hydrolysis .
Applications De Recherche Scientifique
5-Bromo-4-chloro-3-indoxyl choline phosphate is widely used in scientific research, including:
Chemistry: As a substrate in enzyme assays to study phospholipase activity.
Biology: In histochemical staining to visualize enzyme activity in tissues.
Medicine: In diagnostic assays for detecting specific enzymes in clinical samples.
Industry: In the development of biosensors and diagnostic kits.
Mécanisme D'action
Target of Action
The primary target of 5-Bromo-4-chloro-3-indoxyl choline phosphate, also known as 5-Bromo-4-chloro-1H-indol-3-yl (2-(trimethylammonio)ethyl) phosphate, is alkaline phosphatase . Alkaline phosphatase is an enzyme that plays a crucial role in various biological processes, including protein dephosphorylation.
Mode of Action
5-Bromo-4-chloro-3-indoxyl choline phosphate acts as a chromogenic substrate for alkaline phosphatase . The compound is hydrolyzed by the enzyme to produce 5-bromo-4-chloro-3-indoxyl . This product is then oxidized by atmospheric oxygen to form the blue dye 5,5′-dibromo-4,4′-dichloro-indigo .
Biochemical Pathways
The compound is involved in the detection of alkaline phosphatase activity in various biochemical pathways . It is used in applications such as immunoblotting, in situ hybridization, and immunohistochemistry, often in combination with nitro blue tetrazolium chloride (NBT) .
Pharmacokinetics
It is known that the compound is provided in two salt forms: the disodium salt, which is soluble in water, and the p-toluidine form, which is soluble in dimethylformamide . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The action of 5-Bromo-4-chloro-3-indoxyl choline phosphate results in the formation of an insoluble dark blue diformazan precipitate . This color change allows for the sensitive colorimetric detection of alkaline phosphatase activity .
Action Environment
The action of 5-Bromo-4-chloro-3-indoxyl choline phosphate can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents may affect its efficacy and stability . Additionally, the presence of atmospheric oxygen is necessary for the oxidation of 5-bromo-4-chloro-3-indoxyl to form the blue dye .
Analyse Biochimique
Biochemical Properties
5-Bromo-4-chloro-3-indoxyl choline phosphate plays a crucial role in biochemical reactions as a substrate for phospholipase enzymes. It interacts with phosphatidylcholine-specific phospholipase C, leading to the hydrolysis of the phosphate group. This interaction results in the formation of a colored product, which can be easily detected and measured. The compound’s ability to produce a visible color change upon enzymatic reaction makes it a valuable tool in biochemical assays .
Cellular Effects
The effects of 5-Bromo-4-chloro-3-indoxyl choline phosphate on various cell types and cellular processes are significant. It influences cell function by participating in the hydrolysis of phosphatidylcholine, a key component of cell membranes. This hydrolysis can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in these processes highlights its importance in studying cellular functions and mechanisms .
Molecular Mechanism
At the molecular level, 5-Bromo-4-chloro-3-indoxyl choline phosphate exerts its effects through binding interactions with phospholipase enzymes. The compound acts as a substrate, and upon enzymatic hydrolysis, it releases 5-bromo-4-chloro-3-indoxyl, which undergoes further oxidation to form a colored product. This mechanism allows researchers to monitor enzyme activity and study the molecular interactions involved in phospholipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-4-chloro-3-indoxyl choline phosphate can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable when stored under appropriate conditions, but prolonged exposure to light and air can lead to degradation. Long-term studies have shown that the compound maintains its activity and effectiveness in in vitro and in vivo experiments, provided it is stored and handled correctly .
Dosage Effects in Animal Models
The effects of 5-Bromo-4-chloro-3-indoxyl choline phosphate vary with different dosages in animal models. At lower doses, the compound effectively serves as a substrate for phospholipase enzymes without causing adverse effects. At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal cellular functions. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
5-Bromo-4-chloro-3-indoxyl choline phosphate is involved in metabolic pathways related to phospholipid metabolism. It interacts with enzymes such as phosphatidylcholine-specific phospholipase C, leading to the hydrolysis of phosphatidylcholine and the release of choline phosphate. This interaction affects metabolic flux and metabolite levels, providing insights into the regulation of phospholipid metabolism .
Transport and Distribution
Within cells and tissues, 5-Bromo-4-chloro-3-indoxyl choline phosphate is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical assays .
Subcellular Localization
The subcellular localization of 5-Bromo-4-chloro-3-indoxyl choline phosphate is primarily within the cytoplasm, where it interacts with phospholipase enzymes. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes to exert its effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-3-indoxyl choline phosphate involves several steps. One efficient approach includes the bromination and chlorination of indoxyl derivatives followed by phosphorylation. The reaction conditions typically involve the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation .
Industrial Production Methods
Industrial production of this compound often employs automated synthesis processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common to achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-chloro-3-indoxyl choline phosphate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of indigo derivatives.
Reduction: This reaction can result in the removal of halogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium azide can be employed for substitution reactions.
Major Products Formed
Oxidation: Indigo derivatives.
Reduction: Dehalogenated indoxyl derivatives.
Substitution: Various substituted indoxyl derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-4-chloro-3-indoxyl phosphate: Similar in structure but lacks the choline moiety.
5-Bromo-4-chloro-3-indoxyl-β-D-glucuronic acid: Used as a substrate for β-glucuronidase.
5-Bromo-4-chloro-3-indoxyl-β-D-galactopyranoside: Used as a substrate for β-galactosidase.
Uniqueness
5-Bromo-4-chloro-3-indoxyl choline phosphate is unique due to its specific application in detecting phosphatidylcholine-specific phospholipase C. The presence of the choline moiety allows for selective interaction with this enzyme, making it a valuable tool in biochemical assays and diagnostic applications .
Propriétés
IUPAC Name |
(5-bromo-4-chloro-1H-indol-3-yl) 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClN2O4P/c1-17(2,3)6-7-20-22(18,19)21-11-8-16-10-5-4-9(14)13(15)12(10)11/h4-5,8,16H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXURLIMPJNXOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OC1=CNC2=C1C(=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClN2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



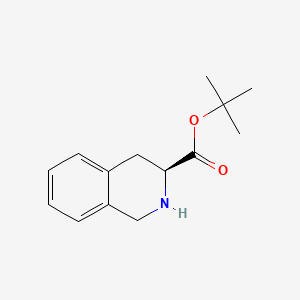
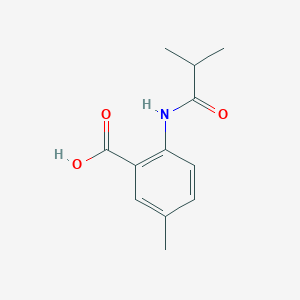
![1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1277353.png)

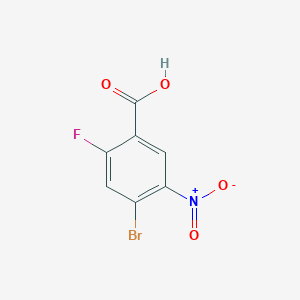
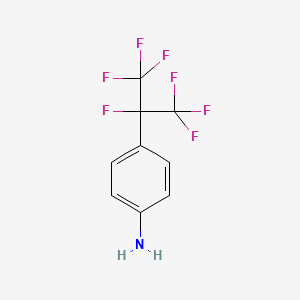

![2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine](/img/structure/B1277378.png)
